molecular formula C18H14O3 B13035901 4-Methoxy-1-phenyl-2-naphthoic acid

4-Methoxy-1-phenyl-2-naphthoic acid

Cat. No.: B13035901
M. Wt: 278.3 g/mol
InChI Key: BSSYRMNTXNONMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-phenyl-2-naphthoic acid (CAS 78250-40-5) is an organic compound with the molecular formula C17H14O3 and an average molecular weight of 278.307 g/mol . It is a derivative of 2-naphthoic acid, characterized by a methoxy group at the 4-position and a phenyl group at the 1-position of the naphthalene ring system . This building block is a white crystalline solid that is soluble in various organic solvents . Its structure allows for diverse functional group transformations, making it a valuable intermediate in synthetic organic chemistry . Researchers utilize this compound primarily as a key precursor in the synthesis of more complex molecules, including pharmaceuticals and other specialized organic compounds . Its structural features are relevant to the development of compounds with potential biological activity. For instance, related 4-phenyl-2-naphthoic acid derivatives are actively investigated in medicinal chemistry for their role as potent antagonists of the P2Y14 receptor, a target for inflammatory and metabolic diseases . Furthermore, naphthoic acid derivatives, in general, represent a significant class of molecules studied for their ability to allosterically modulate NMDA receptors, which are important targets in neurology and psychiatry . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-methoxy-1-phenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O3/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H,19,20)

InChI Key

BSSYRMNTXNONMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Approach

This method is the most widely documented and industrially viable for preparing substituted naphthoic acids with aryl substituents.

Typical Reaction Components:

Reagent Type Example for Analogous Compound Preparation
Arylboronic acid derivative 3-adamantyl-4-methoxyphenylboronic acid (analogous to phenylboronic acid)
Aryl halide 6-bromo-2-naphthoic acid or methyl 6-bromo-2-naphthoate
Catalyst Palladium acetate or Pd on carbon (Pd/C)
Base Potassium carbonate, potassium hydroxide, or diisopropylethylamine
Solvent Polar solvents such as tetrahydrofuran (THF), acetone, or mixtures with water
Atmosphere Inert atmosphere (argon or nitrogen)
Temperature Reflux (60°C to 110°C)

Typical Procedure:

  • Combine the arylboronic acid and aryl halide in a polar solvent.
  • Add a palladium catalyst and a suitable base under an inert atmosphere.
  • Heat the reaction mixture at reflux for several hours (2 to 10 hours depending on scale and reagents).
  • After completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
  • Filter, wash, and dry the solid to obtain the pure acid.

Key Findings:

  • The reaction kinetics are rapid, often reaching completion within 2 hours under optimized conditions.
  • Yields are high, frequently above 80-90%, with purity exceeding 99% after purification.
  • The method avoids the need for deprotection steps, reducing impurities and simplifying the synthesis.
  • The process is scalable and suitable for industrial production, complying with Good Manufacturing Practices (GMP).

Preparation of Starting Materials

  • Arylboronic Acid Synthesis: For phenylboronic acid derivatives, Grignard reagents can be used, often prepared in situ with lithium salts (LiCl preferred for optimal yields) to enhance reactivity and stability.
  • Aryl Halide Preparation: 6-bromo-2-naphthoic acid or its methyl ester derivatives are prepared by bromination of 2-naphthoic acid or esterification followed by bromination.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes/Comments
Catalyst Pd(OAc)2 (1%), Pd/C (5%) Pd/C preferred for heterogeneous catalysis
Base K2CO3, KOH, DIPEA K2CO3 common, DIPEA used for milder conditions
Solvent THF, acetone, water mixtures THF-water mixtures enhance solubility
Temperature 60°C to reflux (up to 110°C) Reflux typically 8-10 hours for complete reaction
Atmosphere Argon or nitrogen Prevents oxidation of catalyst and reagents
Reaction time 2 to 10 hours Depends on scale and catalyst loading
Yield 80-95% High yields with optimized conditions
Purity >99% (HPLC confirmed) High purity suitable for pharmaceutical use

Research Findings and Optimization Notes

  • Catalyst Loading and Choice: Lower catalyst loading (1%) with palladium acetate and appropriate ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) achieves high yields and selectivity.
  • Base Selection: Potassium carbonate is effective and economical; potassium hydroxide can increase reaction rate but may cause side reactions.
  • Reaction Medium: Mixed aqueous-organic solvents improve solubility of inorganic bases and facilitate catalyst activity.
  • Temperature and Time: Reaction completion is typically within 2 hours at reflux; longer times may be used for scale-up to ensure full conversion.
  • Purification: Acidification with hydrochloric acid precipitates the product, which is filtered and washed to remove impurities and catalyst residues.
  • Impurity Control: Avoiding deprotection steps reduces by-product formation, improving overall purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-phenyl-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoic acids, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-1-phenyl-2-naphthoic acid is an organic compound with a naphthalene structure, featuring a methoxy group attached to the phenyl ring and a carboxylic acid functional group. It has a molecular weight of 240.25 g/mol and is of interest in medicinal chemistry and materials science because of its unique structural properties.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. Modifications to its structure can alter its interaction profile with P2Y receptors, influencing its pharmacological activity. Computational studies predict binding modes and affinities.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
1-Naphthoic AcidContains only one aromatic ringSimpler structure without methoxy substitution
2-Naphthoic AcidSimilar naphthalene core but different positioningDifferent reactivity patterns due to position
AdapaleneContains an adamantane moietyEnhanced lipophilicity and unique pharmacokinetics
4-Methoxy-N-(substituted)anilinesAniline derivatives with methoxy groupsVaried biological activities based on substitutions

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthoic Acid Derivatives

Compound Name Substituents Key Features
This compound 4-OCH₃, 1-Ph, 2-COOH Unique phenyl substitution enhances steric bulk; methoxy modulates electron density.
4-Methoxy-1-naphthoic acid 4-OCH₃, 1-H, 2-COOH Lacks phenyl group; simpler structure with antifungal activity (MIC = 128 μg/ml ).
5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid 5-OCH₃, tetrahydro ring, 2-COOH Partially saturated naphthalene ring reduces aromaticity; lower lipophilicity.
6-Hydroxy-2-naphthoic acid 6-OH, 2-COOH Hydroxy group increases polarity and acidity compared to methoxy analogs.
4-(Benzyloxy)-8-methyl-2-naphthoic acid 4-OBn, 8-CH₃, 2-COOH Benzyloxy group enhances lipophilicity; methyl substitution modifies steric effects.

Table 2: Antifungal Activity of Selected Naphthoic Acid Derivatives (Against Paracoccidioides Pb18)

Compound MIC (μg/ml) Notes
128 2 Most potent derivative; likely 4-methoxy substitution.
4-Methoxy-1-naphthoic acid 128 Lower activity compared to compound 126.
Derivative 3 128 Structural variations significantly impact potency.
  • Key Insight : The position and type of substituents critically influence antifungal efficacy. The high activity of compound 128 (possibly a 4-methoxy derivative) suggests that electron-donating groups at position 4 enhance interactions with fungal targets. The phenyl group in this compound may further modulate binding affinity, though experimental data are needed.

Physicochemical Properties

Table 3: Physical Properties of Analogous Compounds

Compound Name Melting Point (°C) Solubility Trends
6-(Methoxycarbonyl)-2-naphthoic acid 270–290 Low aqueous solubility due to aromaticity.
4-Methyl-1-naphthoic acid Not reported Methyl group increases lipophilicity.
6-Hydroxy-2-naphthoic acid Not reported Higher polarity due to -OH group.
  • Methoxy vs. Hydroxy Groups : Methoxy substitution (e.g., in 4-methoxy-1-naphthoic acid) reduces acidity compared to hydroxy derivatives (pKa ~4–5 for -COOH vs. ~10 for -OH). This impacts ionization and bioavailability .
  • Phenyl Substitution : The phenyl group in this compound likely decreases solubility but may improve membrane permeability in drug design contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.